molecular formula C9H6ClN5 B1519128 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile CAS No. 1176567-03-5

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1519128
CAS No.: 1176567-03-5
M. Wt: 219.63 g/mol
InChI Key: OIUCWWOAZXGYDL-UHFFFAOYSA-N
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Description

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a versatile chemical intermediate belonging to the 5-aminopyrazole class of heterocyclic compounds. These derivatives are recognized as significant building blocks in organic and medicinal chemistry, serving as key starting materials for the synthesis of a wide array of more complex, bioactive fused heterocyclic systems . The 5-aminopyrazole core is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a broad spectrum of biological activities, making them valuable for developing new therapeutic agents . This compound is specifically designed for use in research and development. It is a solid material and should be stored at room temperature . As a high-purity synthetic intermediate, it enables researchers to explore novel chemical spaces, particularly in the construction of nitrogen-rich heterocycles like pyrazolopyridines, pyrazolopyrimidines, and imidazopyrazoles, which are common structures in pharmaceuticals and agrochemicals . The presence of both an amino and a nitrile group on the pyrazole ring provides multiple reactive sites for further chemical modification, facilitating its integration into diverse molecular frameworks. Please note: This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming the product's identity and/or purity to ensure it is fit for their specific research application.

Properties

IUPAC Name

5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5/c10-7-1-2-8(13-5-7)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCWWOAZXGYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H8ClN5
  • Molecular Weight : 239.66 g/mol
  • CAS Number : 5346-53-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases and receptors involved in cancer progression and other diseases. The compound acts as a selective inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of lung and gastric cancer cells with IC50 values in the nanomolar range:

Cell LineIC50 (nM)
NCI-H520 (Lung)19
SNU-16 (Gastric)59
KATO III (Gastric)73

This suggests that the compound may serve as a promising candidate for developing anticancer therapies targeting FGFRs, particularly in cases where drug resistance is observed due to mutations in these receptors .

Other Pharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for other biological activities, including:

  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro.
  • Anticonvulsant Activity : Compounds with similar structures have been reported to exhibit anticonvulsant properties, suggesting potential utility in treating epilepsy .

Case Studies

A notable study highlighted the synthesis and biological evaluation of various derivatives of pyrazole compounds, including this compound. The study indicated that structural modifications could enhance potency and selectivity against specific cancer types .

Another investigation focused on the compound's interaction with FGFRs, revealing that it binds irreversibly to FGFR1, which could lead to sustained inhibition of receptor activity and prolonged therapeutic effects in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile exhibit anticancer properties. For instance, derivatives of pyrazole have been studied for their effectiveness against various cancer cell lines. The presence of the chloro group on the pyridine ring enhances the compound's ability to interact with biological targets associated with cancer proliferation and survival pathways .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Studies have reported that pyrazole derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with essential metabolic pathways, making it a candidate for developing new antibiotics .

Neuroprotective Effects

There is emerging evidence that pyrazole derivatives can serve neuroprotective roles, particularly in conditions like epilepsy and neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its therapeutic effects in treating anxiety and muscle spasticity .

Organic Synthesis

Intermediate in Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, to yield more complex structures such as thieno[2,3-b]pyridines. These transformations are critical for developing novel compounds with potential biological activities .

Reactions with Nucleophiles

The compound has been found to react with various nucleophiles, making it a useful building block in synthesizing other heterocyclic compounds. For example, reactions with thiolates derived from cyanopyridine have been reported, which can lead to the formation of new pyrazolo[3,4-d]pyridazine derivatives .

Agrochemical Applications

Herbicidal Activity

Research indicates that pyrazole derivatives can exhibit herbicidal properties, making them candidates for agricultural applications. The mechanism typically involves inhibiting specific enzyme pathways crucial for plant growth, thus providing a means to manage unwanted vegetation effectively .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer ActivityMDPI Pyrazole derivatives showed efficacy against cancer cell lines.
Antimicrobial PropertiesInternal StudyInhibition of bacterial growth observed in laboratory settings.
Neuroprotective EffectsPatent Analysis Modulation of neurotransmitter systems linked to therapeutic effects on anxiety and muscle spasticity.
Organic SynthesisMDPI Effective intermediate for synthesizing complex heterocycles.
Herbicidal ActivityPatent Analysis Inhibitory effects on plant growth through specific enzyme pathway disruption.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile
  • CAS No.: 1176567-03-5
  • Molecular Formula : C₉H₆ClN₅
  • Molecular Weight : 219.63 g/mol
  • Structure: Comprises a pyrazole ring substituted with an amino group (C-5), a carbonitrile group (C-4), and a 5-chloro-2-pyridinyl moiety at N-1.

Synthesis: Synthesized via condensation reactions involving malononitrile derivatives and hydrazine precursors, often under reflux conditions .

Comparison with Structural Analogues

Substituent Position Variations on the Pyridinyl Ring

Compound Name CAS No. Substituent Position Melting Point (°C) Molecular Formula Key Interactions/Applications
This compound 1176567-03-5 5-chloro on pyridine Not reported C₉H₆ClN₅ Pending pharmacological studies
5-Amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile 400084-55-1 6-chloro on pyridine 220–221 C₉H₆ClN₅ IRRITANT class; structural studies

Key Differences :

  • The 5-chloro isomer (target compound) and 6-chloro isomer (CAS 400084-55-1) share identical molecular formulas but differ in halogen positioning.

Aryl Substitution Variations

Compound Name CAS No. Substituent Melting Point (°C) Molecular Formula Biological Activity
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 51516-67-7 4-chlorophenyl Not reported C₁₀H₇ClN₄ Intermediate for agrochemicals
5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile 103646-82-8 4-methylphenyl Not reported C₁₁H₁₀N₄ Anticancer activity (IC₅₀: 5.00 μg/mL vs. MCF-7 cells)
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 51516-68-8 3-chlorophenyl Not reported C₁₀H₇ClN₄ Used in crystallography studies

Key Differences :

  • Chlorophenyl derivatives (e.g., 4-Cl, 3-Cl) exhibit varied electronic effects due to halogen positioning, influencing solubility and intermolecular interactions (e.g., C–H···Cl bonds in crystals) .
  • Methyl-substituted derivatives (e.g., p-tolyl) demonstrate enhanced lipophilicity, correlating with improved cellular uptake and anticancer activity .

Alkyl vs. Heteroaryl Substitutions

Compound Name CAS No. Substituent Melting Point (°C) Molecular Formula Structural Features
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile 795601 (CCDC) 2-chloroethyl Not reported C₆H₇ClN₄ N–H···N hydrogen bonds; chain formation via C–H···Cl
5-Amino-1-(2-bromopropanoyl)-1H-pyrazole-4-carbonitrile Not reported 2-bromopropanoyl Not reported C₇H₇BrN₄O Bromine enhances electrophilicity; used in cross-coupling reactions

Key Differences :

  • Alkyl substituents (e.g., chloroethyl) promote hydrogen bonding and influence crystal packing .
  • Heteroaryl/electron-withdrawing groups (e.g., bromopropanoyl) increase reactivity toward nucleophiles, enabling diverse functionalization .

Physicochemical and Crystallographic Comparisons

Melting Points and Solubility

  • Pyridinyl derivatives : Higher melting points (e.g., 220–221°C for 6-chloro isomer) compared to phenyl analogues due to stronger π–π stacking and dipole interactions .
  • Chlorophenyl derivatives : Lower solubility in polar solvents vs. methyl-substituted analogues .

Crystallographic Data

Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen Bonds Reference
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile P2₁/c a=4.8215, b=11.2648, c=14.5553, β=95.275 N–H···N, C–H···Cl
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile Not reported Not reported C–H···Cl (weaker than pyridinyl)

Key Insight : Pyridinyl substituents facilitate stronger intermolecular interactions (e.g., N–H···N) compared to phenyl groups, leading to distinct crystal morphologies .

Preparation Methods

Synthetic Strategy

  • Step 1: Preparation of 5-chloro-2-pyridinyl hydrazine or related hydrazine derivative
    The 5-chloro-2-pyridinyl moiety is introduced via hydrazine derivatives bearing the chloro-substituted pyridine ring.

  • Step 2: Cyclization with cyano-substituted ketones or nitriles
    The hydrazine derivative is reacted with a suitable cyano-containing precursor (e.g., cyanoacetyl derivatives) to form the pyrazole ring with the cyano group at the 4-position.

  • Step 3: Amination at position 5 of the pyrazole ring
    The amino group at the 5-position is introduced either via direct amination during ring formation or by post-cyclization functional group transformation.

Detailed Reaction Conditions and Catalysts

  • Catalyst-Free Conditions:
    Recent advances have shown that the synthesis can be performed without palladium or other transition metal catalysts, reducing cost and complexity.

  • Solvent Systems:
    Polar aprotic solvents such as nitriles (e.g., acetonitrile) are preferred to facilitate cyclization and amination steps.

  • Temperature and Atmosphere:
    Mild to moderate temperatures (room temperature to 80 °C) under inert atmosphere are typical to avoid side reactions and degradation.

Industrially Relevant Preparation Methods and Improvements

A patent (CN111386256A) describes improved processes for related pyrazole derivatives with halogenated aromatic substituents, emphasizing:

  • Use of disulfide intermediates and halogenating agents (e.g., sulfuryl chloride, N-chlorosuccinimide) to introduce sulfur-containing substituents, which can be adapted for halogenated pyridinyl substituents.

  • Avoidance of long reaction times and explosive oxygen atmospheres by employing nitrile solvents and controlled halogenation steps.

  • The process is designed to be simple, inexpensive, and environmentally friendly , suitable for scale-up and industrial application.

While this patent focuses on ethylsulfanyl-substituted pyrazoles, the methodology provides a framework for preparing halogenated pyridinyl-substituted pyrazoles, including this compound, by adapting the halogenation and cyclization steps.

Comparative Data Table of Preparation Methods

Preparation Aspect Traditional Methods Recent Palladium-Free Method Patent-Described Industrial Method
Catalyst Palladium-based or none None (palladium-free) None (halogenation with sulfuryl chloride etc.)
Solvent Various, often volatile or toxic Polar aprotic nitriles Nitrile solvents (e.g., acetonitrile)
Reaction Time Long (several hours to days) Moderate (hours) Shortened reaction time
Atmosphere Air or inert Inert Inert, oxygen avoided to prevent explosion
Yield Moderate to good Good High, suitable for industrial scale
Environmental Impact Moderate to high (toxic solvents, metals) Lower (no heavy metals, less toxic solvents) Low (environmentally friendly solvents and reagents)

Research Findings and Notes

  • The palladium-free synthesis route offers a greener alternative with broad substrate scope and good yields, as demonstrated by efficient preparation of various 5-amino-1H-pyrazole-4-carbonitriles.

  • Industrial methods emphasize safety and scalability, avoiding explosive atmospheres and long reaction times by using halogenating agents and nitrile solvents.

  • The halogen substituent on the pyridinyl ring (5-chloro) is typically introduced via the starting hydrazine or pyridine derivatives, ensuring regioselectivity in the final pyrazole product.

  • Amination at the 5-position of the pyrazole ring is often achieved concurrently with ring closure or via subsequent amination steps, depending on the synthetic route.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, and what are their critical reaction conditions?

  • Methodology : The compound is typically synthesized via multi-step reactions. For example, a two-step protocol involves condensation of substituted hydrazines with β-ketonitriles, followed by cyclization under acidic or basic conditions. Key reagents include lithium hydroxide in dimethyl sulfoxide (DMSO) for nucleophilic substitution, with heating at 343 K for 4–5 hours to achieve high yields (~73–75%) . Solvent selection (e.g., ethanol/acetone mixtures) is critical for crystallization .
  • Data Considerations : Monitor reaction progress via TLC or HPLC. Yields may vary due to steric hindrance from the 5-chloro-2-pyridinyl group, requiring optimized stoichiometry .

Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?

  • Methodology :

  • X-ray crystallography : Resolves molecular conformation, dihedral angles between aromatic rings (e.g., 74.03° in analogous structures), and hydrogen-bonding networks (N–H⋯O/N interactions) .
  • Spectroscopy : IR confirms nitrile (C≡N, ~2200 cm⁻¹) and amino (N–H, ~3300–3400 cm⁻¹) groups. 1^1H/13^13C NMR identifies pyridinyl proton environments (δ 7.5–8.5 ppm) and carbonitrile signals (δ ~110–120 ppm) .

Advanced Research Questions

Q. How can computational methods enhance the design and optimization of synthetic pathways for this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches identify optimal conditions (e.g., solvent polarity, temperature) for cyclization steps. Machine learning models trained on existing pyrazole synthesis data can prioritize high-yield routes .
  • Case Study : ICReDD’s integrated approach combines computational predictions with experimental validation, shortening development timelines by 30–50% for analogous heterocycles .

Q. What strategies resolve discrepancies in reaction yields during scale-up or derivative synthesis?

  • Methodology :

  • Kinetic Analysis : Monitor intermediates via in situ IR or Raman spectroscopy to identify bottlenecks (e.g., slow cyclization). Adjust heating rates or catalyst loading .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/acetone to isolate pure product .
    • Data Contradictions : Lower yields in scaled reactions often stem from inadequate mixing or heat transfer. Microreactors or flow chemistry systems improve reproducibility .

Q. How do intermolecular interactions influence the supramolecular assembly of this compound in solid-state structures?

  • Methodology : X-ray crystallography reveals C–H⋯O and N–H⋯N hydrogen bonds that stabilize crystal packing. For example, intramolecular N–H⋯O bonds in nitro-substituted derivatives create folded conformations, while π-π stacking between pyridinyl rings enhances thermal stability .
  • Design Implications : Modify substituents (e.g., chloro vs. methoxy groups) to tune lattice energy and solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

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